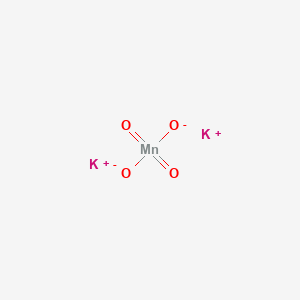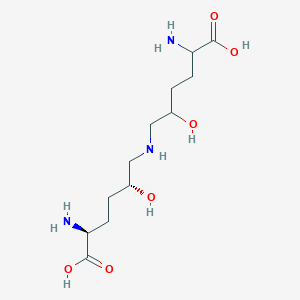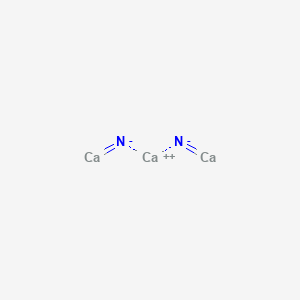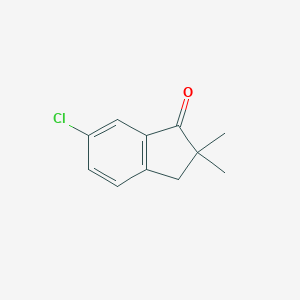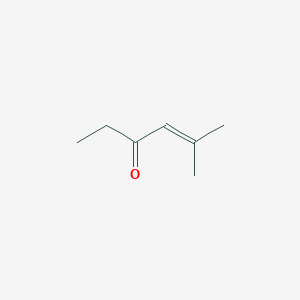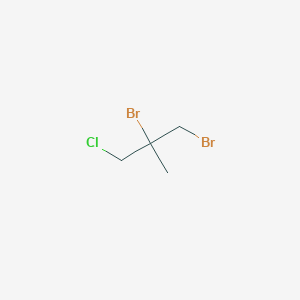
Perchlorate de terbium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium(3+) perchlorate is an inorganic compound with the chemical formula Tb(ClO₄)₃. It is a salt of terbium in the +3 oxidation state and is known for its light pink crystalline appearance in its hexahydrate form . This compound is soluble in water and is often used as a starting material for forming terbium(3+) complexes due to the non-coordinating nature of perchlorate anions .
Applications De Recherche Scientifique
Terbium(3+) perchlorate has a wide range of applications in scientific research:
Luminescent Probes: Due to its luminescent properties, it is used in the development of luminescent probes for detecting various analytes.
Electronic Devices: The compound is used in the development of electronic devices, including light-emitting diodes and display technologies.
Fluorescent Labels: In clinical chemistry and molecular biology, terbium(3+) perchlorate is used as a fluorescent label for detecting biomolecules.
Mécanisme D'action
Target of Action
Terbium(3+) perchlorate, also known as TERBIUM PERCHLORATE, is an inorganic compound with the chemical formula Tb(ClO4)3 . The primary targets of this compound are organic ligands, with which it forms stable coordination complexes .
Mode of Action
The perchlorates in terbium(3+) perchlorate are non-coordinating anions, allowing this substance to be used as a starting material for forming Tb(III) complexes . For example, it can react with alanine to form a complex in which the carboxylate portion of four alanine units bridge between two terbium atoms .
Biochemical Pathways
It is known that the compound’s luminescence is enhanced by complex formation in aqueous phases, such as its pyridine 2,6 dicarboxylate (dpa 2−) complexes . This suggests that it may interact with certain biochemical pathways to produce luminescent effects.
Pharmacokinetics
It is soluble in water, which may influence its bioavailability .
Result of Action
The primary result of terbium(3+) perchlorate’s action is the enhancement of Tb3+ luminescence through complex formation . This is particularly evident in its complexes with pyridine 2,6 dicarboxylate (dpa 2−), where the luminescence intensities at certain wavelengths are significantly enhanced .
Action Environment
The action of terbium(3+) perchlorate is influenced by environmental factors such as pH and the presence of other ions. For example, the most stable form of its complex with dpa 2− is observed at pH > 5.3 . Additionally, the presence of different anions can affect the slow magnetic relaxation in triple-stranded lanthanide helicates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terbium(3+) perchlorate can be synthesized by reacting terbium(III,IV) oxide with perchloric acid. The reaction proceeds as follows:
Tb2O3+6HClO4→2Tb(ClO4)3+3H2O
This reaction is typically carried out under controlled conditions to ensure the complete dissolution of terbium oxide and the formation of the perchlorate salt .
Industrial Production Methods: In industrial settings, the production of terbium(3+) perchlorate involves the use of high-purity terbium oxide and concentrated perchloric acid. The reaction is conducted in a corrosion-resistant reactor due to the highly oxidative nature of perchloric acid. The resulting solution is then evaporated to obtain the crystalline product .
Types of Reactions:
Complex Formation: Terbium(3+) perchlorate readily forms complexes with various ligands.
Coordination Reactions: It can be used to synthesize terbium-containing metal-organic framework materials.
Common Reagents and Conditions:
Alanine: Used in the formation of terbium-alanine complexes.
Organic Ligands: Various organic ligands can be used to form stable coordination complexes with terbium(3+) perchlorate.
Major Products:
Terbium-Alanine Complexes: Formed by the reaction with alanine.
Terbium-Containing Metal-Organic Frameworks: Formed by the reaction with suitable organic ligands.
Comparaison Avec Des Composés Similaires
Terbium(3+) Chloride (TbCl₃): Another salt of terbium in the +3 oxidation state, used in similar applications but with different solubility and reactivity properties.
Terbium(3+) Nitrate (Tb(NO₃)₃): Used in luminescent materials and coordination chemistry.
Terbium(3+) Acetate (Tb(CH₃COO)₃): Known for its use in organic synthesis and coordination chemistry.
Uniqueness: Terbium(3+) perchlorate is unique due to its non-coordinating perchlorate anions, which make it an excellent starting material for forming various terbium(3+) complexes. Its high solubility in water and ability to form stable luminescent complexes further distinguish it from other terbium salts .
Propriétés
Numéro CAS |
14014-09-6 |
|---|---|
Formule moléculaire |
ClHO4Tb |
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
perchloric acid;terbium |
InChI |
InChI=1S/ClHO4.Tb/c2-1(3,4)5;/h(H,2,3,4,5); |
Clé InChI |
ABEVGTCBFJGVSJ-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tb+3] |
SMILES canonique |
OCl(=O)(=O)=O.[Tb] |
Origine du produit |
United States |
A: Terbium perchlorate exhibits strong fluorescence when exposed to UV light. This fluorescence arises from the electronic transitions within the terbium ion (Tb3+). Researchers utilize this property to study energy transfer mechanisms, particularly in systems containing organic ligands. [, ] For instance, studies have demonstrated enhanced fluorescence of terbium perchlorate when complexed with ligands such as phenylcarboxymethyl sulfoxide [] and crown ethers combined with p-phthalic acid. [] This enhancement suggests efficient energy transfer from the ligands to the terbium ion, making such systems promising for applications like fluorescent probes and sensors.
A: Yes, research indicates that the presence of other rare earth ions can impact the fluorescence of terbium perchlorate. For example, the addition of erbium perchlorate (Er3+) has been shown to enhance the fluorescence intensity of terbium perchlorate in phenylcarboxymethyl sulfoxide complexes. [] Similarly, lanthanum (La3+), gadolinium (Gd3+), and yttrium (Y3+) ions have demonstrated a similar enhancing effect in complexes containing crown ethers and p-phthalic acid. [] These findings suggest the possibility of tuning the fluorescence properties of terbium perchlorate by carefully selecting and incorporating other rare earth ions.
A: While the provided research papers don't explicitly state the molecular formula and weight of anhydrous terbium perchlorate, they do explore the structures of various complexes formed with terbium perchlorate. For instance, a study analyzing the complex formed with isonicotinic acid (Hpya) and biphenyl-2,2'-dicarboxylic acid (H2dpa) revealed a one-dimensional chain polymer structure. In this complex, the terbium ion (Tb3+) coordinates with oxygen atoms from both ligands and water molecules, forming a distorted square antiprism geometry. []
A: The choice of solvent can significantly impact the properties of terbium perchlorate, particularly its coordination behavior and spectroscopic characteristics. For instance, studies employing FT-IR spectroscopy have investigated the solvation of terbium perchlorate in both anhydrous and aqueous solutions. [, ] These investigations offer insights into the coordination number of the Tb(III) ion and how it interacts with surrounding solvent molecules. Additionally, the solubility of terbium perchlorate complexes can vary depending on the solvent. Research on terbium perchlorate complexes with phenylcarboxymethyl sulfoxide revealed high solubility in ethanol. [] Understanding the role of solvent is crucial for optimizing synthesis conditions and tailoring the properties of terbium perchlorate for specific applications.
A: While the provided research primarily focuses on fluorescence properties, terbium perchlorate, and more specifically, its complexes, find potential applications in areas like luminescent materials. For example, researchers have developed core–shell ternary terbium composite nanomaterials by grafting terbium complexes onto silica microspheres. [] These composites, exhibiting enhanced luminescence compared to the individual terbium complexes, hold promise for applications in medicine, industry, and biomaterials.
ANone: Several analytical techniques prove valuable in characterizing terbium perchlorate and its complexes. These include:
- Elemental analysis: Used to determine the elemental composition, offering insights into the stoichiometry of the compound or complex. [, , , ]
- Molar conductivity: Provides information about the electrolytic nature of the compound in solution, helping to understand its dissociation behavior. [, , ]
- IR spectroscopy: Helps identify functional groups and analyze the coordination modes of ligands in complexes. [, , , ]
- UV-Vis spectroscopy: Used to study electronic transitions and determine concentrations, as demonstrated by the analysis of terbium perchlorate solutions. []
- Fluorescence spectroscopy: A powerful tool for investigating the luminescence properties of terbium perchlorate and its complexes, revealing information about energy transfer mechanisms and excited state lifetimes. [, , , ]
- X-ray crystallography: Employed to determine the three-dimensional structure of crystalline complexes, providing detailed insights into bond lengths, angles, and coordination geometries. []
- Thermal analysis: Techniques like thermogravimetric analysis (TGA) can be used to study the thermal stability and decomposition patterns of terbium perchlorate complexes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







